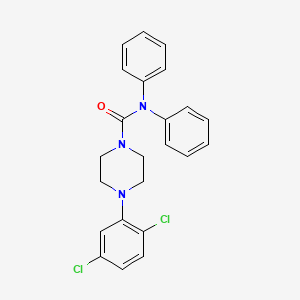
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide is a complex organic compound that belongs to the class of pyrazoles and imidazolidines. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
合成路线和反应条件
N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)-2-(2,5-二氧代咪唑烷-4-基)乙酰胺的合成通常涉及多步有机反应。起始原料通常是市售的,或者可以通过已知的方法合成。关键步骤可能包括:
吡唑环的形成: 可以通过β-酮酸酯与肼或其衍生物反应来实现。
咪唑烷环的形成: 这涉及二胺与羰基化合物的反应。
两个环的偶联: 最后一步是通过乙酰胺键将吡唑环和咪唑烷环偶联。
工业生产方法
此类化合物的工业生产方法通常涉及优化反应条件,以最大程度地提高产率和纯度。这可能包括使用催化剂、溶剂以及控制温度和压力条件。
化学反应分析
反应类型
N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)-2-(2,5-二氧代咪唑烷-4-基)乙酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以导致还原衍生物的形成。
取代: 该化合物可以发生取代反应,其中一个官能团被另一个取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如硼氢化钠)以及用于取代反应的各种亲核试剂和亲电试剂。条件通常涉及特定的溶剂、温度和 pH 值。
主要产物
由这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生氧化物,而还原可能产生醇或胺。
科学研究应用
化学: 作为合成更复杂分子的构建块。
生物学: 作为具有抗菌、抗真菌或抗癌特性的潜在生物活性化合物。
医药: 作为开发新药物的先导化合物。
工业: 作为生产农药、染料和其他工业产品的中间体。
作用机制
N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)-2-(2,5-二氧代咪唑烷-4-基)乙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。这些可能包括:
酶抑制: 该化合物可能抑制参与代谢途径的特定酶。
受体结合: 它可能与特定受体结合,调节其活性。
DNA/RNA 相互作用: 该化合物可能与遗传物质相互作用,影响基因表达。
相似化合物的比较
类似化合物
类似的化合物包括其他吡唑和咪唑烷衍生物,例如:
- 1-苯基-3-甲基-5-吡唑啉酮
- 2,5-二氧代咪唑烷-4-乙酸
独特性
N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)-2-(2,5-二氧代咪唑烷-4-基)乙酰胺是独特的,因为它具有吡唑和咪唑烷环的特定组合,这可能与其他类似化合物相比赋予其不同的生物学和化学性质。
属性
分子式 |
C16H17N5O4 |
|---|---|
分子量 |
343.34 g/mol |
IUPAC 名称 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide |
InChI |
InChI=1S/C16H17N5O4/c1-9-13(18-12(22)8-11-14(23)19-16(25)17-11)15(24)21(20(9)2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,18,22)(H2,17,19,23,25) |
InChI 键 |
CDKIHRRDPBFUAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3C(=O)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-5-phenyl-3-pyrrolin-2-one](/img/structure/B12135033.png)
![2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-(2-methoxyphenyl)acetamide](/img/structure/B12135041.png)

![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12135043.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135048.png)
![2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12135052.png)

![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide](/img/structure/B12135055.png)

![N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12135072.png)
![2-{[(4-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12135076.png)


![1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12135094.png)
